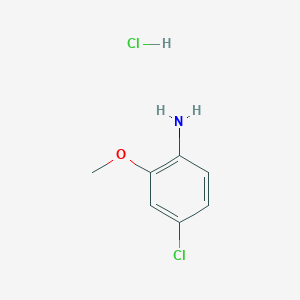

4-Chloro-2-methoxyaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloro-2-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGTWKFPYRUXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861299-14-1 | |

| Record name | 861299-14-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Substituted Aniline Chemistry and Its Research Significance

Substituted anilines are a class of organic compounds derived from aniline (B41778), featuring various functional groups attached to the aromatic ring. wisdomlib.org This structural modification capability makes them highly versatile starting materials in a wide array of chemical syntheses. wisdomlib.org The significance of substituted anilines lies in their role as foundational precursors for creating more complex molecules, including pharmaceuticals, agrochemicals, and dyes. wisdomlib.orgchemimpex.com

In medicinal chemistry, the strategic substitution on the aniline ring allows for the fine-tuning of a compound's pharmacological properties. cresset-group.com Researchers can modify aspects such as bioavailability, solubility, and receptor selectivity by introducing different chemical groups. cresset-group.com This approach is crucial in drug discovery for optimizing lead compounds and mitigating potential toxicity or off-target effects that can be associated with the core aniline structure. cresset-group.comacs.org The versatility of substituted anilines makes them fundamental building blocks in the synthesis of numerous bioactive compounds. wisdomlib.org

The development of new synthesis methods for anilines is a vital area of research in both academic and industrial settings. bohrium.com Traditional methods often involve processes like the nitration of benzene (B151609) followed by reduction, but ongoing research seeks to develop more efficient and simpler techniques, such as the direct synthesis from cyclohexanones. bohrium.com The type and position of substituents on the aniline ring are of fundamental importance in determining the chemical reactivity and properties of the resulting molecule. nih.gov

Positioning of 4 Chloro 2 Methoxyaniline Hydrochloride As a Key Building Block

4-Chloro-2-methoxyaniline (B126167) hydrochloride, a salt derivative of 4-Chloro-2-methoxyaniline, is a prime example of a substituted aniline (B41778) that serves as a crucial intermediate in organic synthesis. chemimpex.comscbt.com Its structure, featuring both a chloro and a methoxy (B1213986) group on the aniline ring, provides excellent reactivity for a variety of chemical transformations. chemimpex.com These functional groups make it an ideal precursor for constructing more complex molecular architectures. chemimpex.comnbinno.com

This compound is particularly valued in the pharmaceutical industry as an intermediate for synthesizing new drug candidates. chemimpex.comnbinno.com For instance, it is an important building block for the synthesis of CXCR2 antagonists and certain inhibitors of CD4-gp120 binding. scbt.comchemicalbook.com Its unique structure facilitates effective coupling reactions, which are essential for developing novel therapeutic agents. chemimpex.comnbinno.com

The table below summarizes the key chemical properties of the base compound, 4-Chloro-2-methoxyaniline, from which the hydrochloride salt is derived.

| Property | Value |

| CAS Number | 93-50-5 |

| Molecular Formula | C7H8ClNO |

| Molecular Weight | 157.60 g/mol |

| Appearance | White solid |

| Synonyms | 4-Chloro-2-anisidine, 2-Amino-5-chloroanisole, 4-Chloro-o-anisidine |

Data sourced from multiple references. chemimpex.comfda.govdrugfuture.com

Academic Research Trajectories and Interdisciplinary Relevance

Established Synthetic Pathways to 4-Chloro-2-methoxyaniline

The synthesis of 4-chloro-2-methoxyaniline, a valuable intermediate in the production of dyes and pigments, is primarily achieved through several established chemical routes. These pathways involve the strategic introduction of chloro and methoxy (B1213986) groups onto an aniline (B41778) or anisole (B1667542) backbone.

Reduction-Based Approaches from Nitroanisole Precursors (e.g., 4-chloro-2-nitroanisole)

A prevalent and efficient method for synthesizing 4-chloro-2-methoxyaniline involves the reduction of the nitro group in 4-chloro-2-nitroanisole. This transformation is commonly accomplished through catalytic hydrogenation. The selection of an appropriate catalyst is critical to ensure high selectivity, preserving the existing chloro and methoxy functionalities while reducing the nitro group.

Commonly employed catalysts for this reduction include platinum and palladium on carbon (Pd/C). The process is typically carried out in the liquid phase under elevated temperature and pressure, often within an aromatic solvent. For instance, the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379) to its corresponding aniline derivative has been successfully performed at temperatures ranging from 80°C to 110°C and pressures of 5 to 50 atmospheres. google.com To optimize yield and purity, the reaction may be conducted in the presence of a modified platinum-on-carbon catalyst and additives such as a compound that provides a pH of 8 to 10 and an aliphatic amine. google.com

| Precursor | Product | Catalyst | Temperature | Pressure | Solvent | Additives |

| 4-chloro-2-nitroanisole | 4-chloro-2-methoxyaniline | Platinum or Palladium on carbon | N/A | N/A | N/A | N/A |

| 4-chloro-2,5-dimethoxynitrobenzene | 4-chloro-2,5-dimethoxyaniline (B1194742) | Modified platinum-on-carbon | 80-110°C | 5-50 atm | Aromatic solvent | Compound for pH 8-10, aliphatic amine |

Halogenation of Substituted Anisidines

Another synthetic route involves the direct halogenation of substituted anisidines, such as 2-methoxyaniline. Direct chlorination of unprotected anilines can be achieved using various reagents, including sulfonyl chloride, chlorine, or N-chlorosuccinimide. beilstein-journals.org However, copper(II) chloride has been identified as a highly effective reagent for this transformation, primarily yielding the para-chlorinated product. beilstein-journals.org

The reaction conditions for the chlorination of anilines can be significantly influenced by the solvent system. For example, when using aqueous HCl, the addition of oxygen and gaseous HCl is necessary to achieve good yields of the para-chlorinated product. nih.gov In contrast, employing ionic liquids as solvents allows the reaction to proceed under milder conditions without the need for supplementary oxygen or HCl gas, offering a safer and more environmentally friendly approach. beilstein-journals.orgnih.gov For instance, the chlorination of 2-methoxyaniline using CuCl₂ in 1-hexyl-3-methylimidazolium (B1224943) chloride resulted in a 93% isolated yield of the 4-chloro product after 3 hours. nih.gov

| Substrate | Reagent | Solvent | Conditions | Product | Yield |

| 2-methoxyaniline | CuCl₂ | 1-hexyl-3-methylimidazolium chloride | 3 hours | 4-chloro-2-methoxyaniline | 93% |

Multi-step Syntheses Involving Carbamate (B1207046) Intermediates

Multi-step syntheses that proceed through carbamate intermediates offer an alternative pathway to 4-chloro-2-methoxyaniline. Carbamates can be synthesized through various methods, including the reaction of carbonylimidazolide with a nucleophile in water or the direct conversion of CO₂ into carbamates using reagents like Si(OMe)₄ and DBU. organic-chemistry.org These carbamate groups can serve as protecting groups or directing groups in subsequent reactions, allowing for precise control over the introduction of other functional groups.

Regioselective Synthesis Strategies and Mechanisms

Achieving high regioselectivity is a critical aspect of synthesizing 4-chloro-2-methoxyaniline, ensuring the desired isomer is obtained in high purity.

Direct Chlorination Techniques (e.g., using copper(II) chloride in ionic liquids)

As mentioned previously, the direct chlorination of 2-methoxyaniline using copper(II) chloride demonstrates high regioselectivity for the para-position. beilstein-journals.org The use of ionic liquids as solvents enhances this selectivity and provides a milder reaction environment. beilstein-journals.orgnih.gov This method avoids the need for protecting groups and subsequent deprotection steps, streamlining the synthetic process. beilstein-journals.org The reaction in an ionic liquid like 1-hexyl-3-methylimidazolium chloride has been shown to give excellent yields of the desired 4-chloro product with minimal formation of other isomers. nih.gov

Directed Ortho/Para Metalation and Halogenation

Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring interacts with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with an electrophile, such as a halogenating agent, to introduce a substituent at the ortho-position with high selectivity. wikipedia.org

Examples of DMGs include methoxy, tertiary amine, and amide groups. wikipedia.org For anisole derivatives, the methoxy group can direct lithiation to the ortho-position. wikipedia.org This strategy offers a high degree of control over the regiochemical outcome of the halogenation reaction. wikipedia.org The choice of the alkyllithium base and reaction conditions can influence the efficiency of the metalation step. baranlab.org

Process Optimization and Scalability in Laboratory and Pilot Studies

The transition of synthetic routes from laboratory-scale experiments to pilot and industrial-scale production necessitates rigorous process optimization. Key areas of focus include improving reaction yields and product purity, adapting batch processes to continuous flow systems for enhanced efficiency and safety, and developing robust, recyclable catalytic systems to minimize waste and cost.

Yield Enhancement and Purity Improvement

Achieving high yield and purity is a primary objective in the synthesis of this compound. Optimization of reaction parameters such as temperature, pressure, catalyst loading, and reaction time is crucial. Advanced analytical techniques are employed to monitor reaction progress and identify impurities, allowing for the fine-tuning of conditions to maximize the formation of the desired product while minimizing side reactions.

Strategies for improving yield and purity often involve the catalytic reduction of a nitroaromatic precursor. For instance, electrocatalytic methods have demonstrated the ability to reduce various nitrobenzenes to their corresponding anilines with yields exceeding 99%. specchemonline.com Similarly, photocatalytic reduction processes have been optimized to achieve high aniline yields. rsc.orgfrontiersin.org While specific data for this compound is proprietary, the principles applied to analogous compounds are relevant. A patented continuous flow process for the synthesis of the related compound 4-methoxy-2-nitroaniline (B140478) highlights the achievement of high yield and purity through superior control of reaction conditions. patsnap.comgoogle.com

Table 1: Comparison of Modern Catalytic Methods for Aniline Synthesis This table is generated based on data for related aniline syntheses.

| Catalytic Method | Typical Yield | Key Advantages |

|---|---|---|

| Electrocatalysis | >99% | High selectivity, room temperature operation. specchemonline.com |

| Photocatalysis | ~77% (up to 142% apparent quantum yield) | Uses light energy, mild conditions. rsc.orgfrontiersin.org |

| Continuous Flow | High | Excellent process control, improved safety. patsnap.comgoogle.com |

Development of Continuous Flow Synthesis Protocols for Related Compounds

Continuous flow chemistry has emerged as a powerful tool for the synthesis of pharmaceutical intermediates, offering significant advantages over traditional batch processing. nih.govrsc.org These benefits include enhanced heat and mass transfer, improved safety profiles when handling hazardous reagents or exothermic reactions, precise control over reaction parameters, and the potential for automation and scalability. nih.govnih.gov

Catalytic System Design and Recyclability (e.g., CuCl₂)

The choice of catalyst is pivotal in the synthesis of anilines via nitroarene reduction. Modern research emphasizes the design of catalysts that are not only highly active and selective but also robust and recyclable to enhance process sustainability and reduce costs. While noble metal catalysts (e.g., platinum, palladium) are effective, there is a growing interest in using more abundant and less expensive metals like copper. mdpi.commdpi.com

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly advantageous as they can be easily separated from the reaction mixture and reused. A notable example is the development of a supported catalyst comprising copper nanoparticles on Celite for the transfer hydrogenation of aromatic nitrobenzenes to anilines. acs.org This system has demonstrated exceptional stability and recyclability in a continuous flow packed-bed reactor, achieving over 99% conversion of nitrobenzene (B124822) for up to 145 hours of continuous operation. acs.org Similarly, copper catalysts supported on silica (B1680970) have shown good stability and recyclability in aqueous-phase hydrogenations. mdpi.com The ability to recycle the catalyst for multiple runs without significant loss of activity is a key factor in designing economically viable and environmentally friendly processes.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is increasingly integral to the development of synthetic routes for pharmaceuticals and their intermediates. The goal is to minimize the environmental impact of chemical manufacturing by reducing waste, avoiding hazardous substances, and improving energy efficiency.

In the context of synthesizing substituted anilines, several green chemistry approaches are being explored:

Biocatalysis : The use of enzymes, such as nitroreductases, offers a sustainable alternative to traditional heavy-metal catalysts for the reduction of nitroaromatic compounds. acs.orgnih.gov These biocatalytic processes often occur in aqueous media at ambient temperature and pressure, significantly reducing energy consumption and avoiding the use of toxic solvents and reagents. acs.orgnih.gov

Electrocatalysis : Electrosynthesis, particularly when powered by renewable energy sources, presents a green method for aniline production. specchemonline.com A recently developed method uses a redox mediator and an electrical current passed through water to reduce nitrobenzenes, operating at room temperature and pressure and minimizing by-product formation. specchemonline.comchemistryworld.com

Photocatalysis : This approach utilizes light to drive chemical reactions, offering a pathway to conduct transformations under mild conditions. rsc.orgrsc.org Photocatalytic reduction of nitroaromatics can be a safer and more energy-efficient alternative to high-pressure hydrogenation. rsc.org

Use of Safer Solvents and Reagents : A core principle of green chemistry is the replacement of hazardous chemicals with safer alternatives. This includes using water as a solvent where possible and replacing traditional, hazardous reduction methods with alternatives like catalytic transfer hydrogenation, which can use safer hydrogen donors. acs.orgresearchgate.net

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and scalable but also environmentally responsible.

Influence of Chloro and Methoxy Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in 4-chloro-2-methoxyaniline is a product of the combined electronic influences of the amino, methoxy, and chloro substituents. These effects are categorized into two primary types: inductive effects, which are transmitted through sigma (σ) bonds, and resonance effects (or mesomeric effects), which are transmitted through pi (π) systems.

Chloro Group (-Cl): The chlorine atom is electronegative and withdraws electron density from the ring via the inductive effect (-I). It can also donate a lone pair of electrons through resonance (+R). However, for halogens, the inductive effect is significantly stronger than the resonance effect. Consequently, the chloro group acts as a net electron-withdrawing group.

The collective impact is a highly electron-rich aromatic ring, primarily due to the potent +R effects of the amino and methoxy groups.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

|---|---|---|---|

| Amino (-NH₂) | -I (Withdrawing) | +R (Donating) | Strongly Donating |

| Methoxy (-OCH₃) | -I (Withdrawing) | +R (Donating) | Donating |

| Chloro (-Cl) | -I (Withdrawing) | +R (Donating) | Withdrawing |

The electronic nature of the substituents dictates the ring's susceptibility to attack by electrophiles or nucleophiles.

Nucleophilic Aromatic Substitution (SNAr): For a nucleophile to replace the chloro group, the reaction typically proceeds via an addition-elimination mechanism (SNAr). This pathway requires the aromatic ring to be electron-deficient to stabilize the intermediate negative charge (Meisenheimer complex). pressbooks.pub However, the potent electron-donating amino and methoxy groups enrich the ring with electron density. This deactivates the ring towards nucleophilic attack, as the electron-donating groups would destabilize the negatively charged intermediate. Consequently, displacing the chloro group in 4-chloro-2-methoxyaniline via SNAr is challenging and requires harsh reaction conditions. pressbooks.pub

Nucleophilic Aromatic Substitution Reactions of the Chloro Group

As established, the electron-rich nature of the aromatic ring in 4-chloro-2-methoxyaniline makes nucleophilic substitution of the chlorine atom inherently difficult.

The reaction is generally limited to powerful nucleophiles and often requires forcing conditions such as high temperatures and the use of polar aprotic solvents to proceed at a reasonable rate.

Amines: The substitution of the chloro group with another amino group (amination) is a common SNAr reaction. However, for an electron-rich substrate like 4-chloro-2-methoxyaniline, this reaction is not favorable under standard conditions. Acid catalysis may be employed in some cases to facilitate the reaction, though the substrate itself is an aniline. ntnu.no

Alkoxides and Hydroxides: The displacement of chlorine by an -OR or -OH group is generally unfavorable due to the ring's high electron density. Without strong electron-withdrawing groups to activate the ring, these reactions are typically not viable.

Thiolates: Aryl halides that are unactivated or even deactivated by electron-donating groups have been shown to react with thiolate nucleophiles (RS⁻). These reactions, however, necessitate high temperatures (e.g., 140-190 °C) and polar aprotic solvents like 1-methyl-2-pyrrolidinone (B7775990) (NMP) to achieve substitution. This indicates that while challenging, the reaction is possible under specific, harsh conditions.

The primary limitation for all nucleophiles is the high activation energy required to form the electron-rich Meisenheimer complex, which is destabilized by the existing -NH₂ and -OCH₃ groups.

The predominant mechanism for nucleophilic substitution on an aromatic ring like this is the bimolecular addition-elimination (SNAr) mechanism .

Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the chloro group. This attack temporarily breaks the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. For 4-chloro-2-methoxyaniline, this step is energetically costly. The electron-donating effects of the amino and methoxy groups increase the electron density at the reaction center, repelling the incoming nucleophile and destabilizing the negative charge of the intermediate. This leads to a high energy of activation, making this the slow, rate-determining step. pressbooks.pub

Elimination Step (Fast): The aromaticity of the ring is restored as the leaving group (chloride ion, Cl⁻) is expelled from the Meisenheimer complex. This step is typically fast because it re-establishes the highly stable aromatic system.

Due to the deactivating nature of the substituents for this specific reaction, alternative mechanisms like those involving benzyne (B1209423) intermediates are generally not observed under typical SNAr conditions.

Reactions of the Amino Group

The amino group is a versatile functional group and a primary site of reactivity in 4-chloro-2-methoxyaniline. Its most characteristic reaction is diazotization, followed by azo coupling.

Diazotization and Azo Coupling: Aromatic primary amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form a diazonium salt. unb.canih.gov In this process, the amino group of 4-chloro-2-methoxyaniline is converted into a diazonium cation (-N₂⁺).

The resulting 4-chloro-2-methoxybenzenediazonium chloride is an electrophile that can react with electron-rich aromatic compounds (coupling components), such as phenols or other anilines, in an electrophilic aromatic substitution reaction known as azo coupling. unb.canih.gov This reaction joins the two aromatic rings with an azo group (-N=N-), producing a highly conjugated system characteristic of azo dyes. ekb.egijirset.com The extended conjugation is responsible for the vibrant colors of these compounds. This two-step synthesis is a cornerstone of the dye industry. unb.ca

Other typical reactions of the amino group include:

Acylation: The amino group can react with acylating agents like acetic anhydride (B1165640) or acetyl chloride to form an amide (e.g., N-(4-chloro-2-methoxyphenyl)acetamide). This is often done to protect the amino group or to reduce its activating influence during other reactions.

Alkylation: The nitrogen atom can be alkylated, though controlling the degree of alkylation (to form secondary, tertiary, or quaternary amines) can be challenging.

Diazotization and Subsequent Coupling Reactions

The transformation of primary aromatic amines into diazonium salts, a process known as diazotization, is a cornerstone of synthetic organic chemistry, particularly in the production of azo dyes. unb.cabyjus.com this compound serves as a valuable precursor in these reactions. The process is initiated by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). unb.cacareers360.com The reaction is meticulously maintained at low temperatures, generally between 0-5°C, to ensure the stability of the resulting diazonium salt, which is otherwise prone to decomposition. quora.com

The mechanism commences with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. byjus.com The amino group of 4-chloro-2-methoxyaniline then acts as a nucleophile, attacking the nitrosonium ion. This is followed by a series of proton transfer steps and the elimination of a water molecule to yield the 4-chloro-2-methoxybenzenediazonium chloride. byjus.comicrc.ac.ir This intermediate is a highly reactive electrophile due to the excellent leaving group potential of molecular nitrogen (N₂).

Once formed, the diazonium salt is immediately used in a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative. slideshare.net This electrophilic aromatic substitution reaction typically occurs at the para-position of the coupling agent, driven by the strong activating nature of groups like hydroxyl (-OH) or amino (-NH₂). unb.ca The coupling of 4-chloro-2-methoxybenzenediazonium chloride with a suitable partner results in the formation of a brightly colored azo compound, characterized by the -N=N- (azo) linkage that connects the two aromatic rings. unb.cacareers360.com These azo dyes are of significant industrial importance. unb.ca

Table 1: General Conditions for Diazotization and Azo Coupling

Reaction Step Typical Reagents Temperature (°C) Key Intermediate Final Product Class Diazotization Primary Aromatic Amine, NaNO₂, excess HCl/H₂SO₄ 0 - 5 Arenediazonium Salt N/A Azo Coupling Arenediazonium Salt, Phenols, Anilines, or other activated arenes 0 - 5 Azo Adduct Azo Compound (Dye)

Amidation and Acylation Reactions

The amino group of this compound readily undergoes amidation and acylation reactions, which are fundamental transformations for the synthesis of a wide range of organic compounds. Acylation involves the introduction of an acyl group (R-C=O) into the amine, typically through reaction with an acyl chloride or an acid anhydride.

The reaction of 4-Chloro-2-methoxyaniline with an acyl chloride, such as acetyl chloride or benzoyl chloride, proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the corresponding N-acylated product, an amide. libretexts.org These reactions are often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct that is formed.

Amidation can also be achieved by reacting the aniline with a carboxylic acid. However, this direct approach typically requires high temperatures or the use of coupling agents to activate the carboxylic acid, as the direct reaction is thermodynamically less favorable and can result in a simple acid-base reaction forming a salt. Modern methods often employ catalysts to facilitate these transformations under milder conditions. mdpi.com The resulting amides are generally stable compounds and are prevalent in many biologically active molecules and pharmaceuticals.

Table 2: Common Reagents for Amidation/Acylation of Anilines

Reagent Type Example Reaction Conditions Byproduct Acyl Chloride Acetyl Chloride (CH₃COCl) Room Temperature, often with a base (e.g., pyridine) HCl Acid Anhydride Acetic Anhydride ((CH₃CO)₂O) Room Temperature or gentle heating Carboxylic Acid (e.g., Acetic Acid) Carboxylic Acid Benzoic Acid (C₆H₅COOH) High temperature or use of coupling agents (e.g., DCC) H₂O

Condensation Reactions

This compound participates in condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form imines, commonly known as Schiff bases. advancechemjournal.comresearchgate.net This reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule. advancechemjournal.com

The reaction is typically catalyzed by an acid and proceeds through a carbinolamine intermediate. The initial step is the attack of the amine's nitrogen on the carbonyl carbon. A proton transfer from the nitrogen to the oxygen results in the formation of the neutral carbinolamine. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product with a characteristic carbon-nitrogen double bond (-C=N-). advancechemjournal.com These Schiff bases are important intermediates in organic synthesis and are also studied for their diverse biological activities. advancechemjournal.comnanobioletters.com

Redox Chemistry and Reduction Potential Studies

The redox chemistry of substituted anilines, including halogenated and methoxy-substituted derivatives, has been a subject of extensive electrochemical investigation. The electrochemical oxidation of anilines typically involves the initial transfer of one electron to form a radical cation. nih.govresearchgate.net For a molecule like 4-Chloro-2-methoxyaniline, the one-electron oxidation potential is influenced by the electronic properties of its substituents. nih.gov

Upon formation, the radical cation can undergo further reactions, such as dimerization or reaction with other nucleophiles present in the medium. nih.govnih.gov The specific pathway and final products depend heavily on the reaction conditions, including the solvent, pH, and the nature of the electrode used. nih.govnih.gov For instance, the electrochemical oxidation of 4-chloroaniline (B138754) has been shown to yield dimeric products through head-to-tail coupling. nih.gov

Table 3: Influence of Substituents on Aniline Oxidation Potential ```html

| Substituent Type | Example | Electronic Effect | Impact on Oxidation Potential |

|---|---|---|---|

| Electron-Donating | -OCH₃, -CH₃ | Increases electron density on the ring | Lowers (easier to oxidize) |

| Electron-Withdrawing | -Cl, -NO₂ | Decreases electron density on the ring | Raises (harder to oxidize) |

Kinetics and Thermodynamics of Key Transformations

The kinetics of the key reactions involving this compound are significantly influenced by its structure and the reaction conditions.

Diazotization: The rate of diazotization for aromatic amines is generally found to be second-order with respect to nitrous acid and first-order with respect to the amine. acs.orgThe rate-determining step can be the formation of the nitrosating agent (e.g., N₂O₃) or its attack on the free amine. The pKa of the amine is crucial; amines with lower pKa values (less basic) are generally less reactive. careers360.comKinetic studies on a range of substituted anilines have shown that the reaction rate is sensitive to the electronic nature of the substituents. rsc.orgElectron-withdrawing groups, like the chloro substituent in 4-Chloro-2-methoxyaniline, decrease the nucleophilicity of the amino group, thereby slowing down the reaction compared to aniline. Conversely, the electron-donating methoxy group would tend to increase the rate. The overall rate is a balance of these opposing electronic effects. These reactions are typically under kinetic control, favored by the low temperatures used, which prevent the formation of thermodynamically more stable byproducts like phenols.

careers360.comAmidation: The thermodynamics of amidation reactions have been studied, revealing that the direct reaction between a carboxylic acid and an amine is often not thermodynamically favorable at room temperature without a catalyst. researchgate.netThe formation of an amide from an acyl chloride, however, is a highly exothermic and thermodynamically favorable process, driven by the formation of a stable amide bond and the expulsion of a good leaving group. Kinetically, these reactions are typically fast. The reactivity of the aniline in amidation is also governed by the nucleophilicity of the nitrogen atom, which is modulated by the substituents on the aromatic ring.

Table of Compounds Mentioned

Compound Name This compound Nitrous acid Sodium nitrite Hydrochloric acid 4-chloro-2-methoxybenzenediazonium chloride Acetyl chloride Benzoyl chloride Pyridine Triethylamine Carboxylic acid Acetic Anhydride Benzoic Acid Aniline Phenol

Design, Synthesis, and Characterization of Novel Derivatives and Analogues

Synthetic Strategies for Functionalized 4-Chloro-2-methoxyaniline (B126167) Derivatives

The functionalization of 4-chloro-2-methoxyaniline can be strategically approached by targeting its three key features: the methoxy (B1213986) group, the aromatic ring, and the aniline (B41778) nitrogen. Each site offers a distinct handle for introducing chemical diversity.

Common reagents for the demethylation of aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃) and Brønsted acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). chem-station.comcommonorganicchemistry.com The reaction with BBr₃ typically proceeds by the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Inert solvent (e.g., DCM), low temperature (-78 °C to rt) | 4-Chloro-2-hydroxyaniline derivative | Highly effective but requires careful handling due to reactivity with moisture. chem-station.comcommonorganicchemistry.com |

| Hydrobromic Acid (HBr) | Acetic acid or neat, reflux | 4-Chloro-2-hydroxyaniline derivative | A classic method, though it may require harsh conditions. chem-station.com |

Further substitution on the aromatic ring of 4-chloro-2-methoxyaniline allows for the introduction of additional functional groups that can fine-tune the molecule's properties. The existing amino (-NH₂) and methoxy (-OCH₃) groups are both ortho-, para-directing and activating, while the chloro (-Cl) group is ortho-, para-directing but deactivating. Considering the positions of these substituents, the most likely position for electrophilic aromatic substitution is the C5 position, which is ortho to the methoxy group and para to the amino group.

Halogenation: Direct halogenation can introduce additional chloro, bromo, or iodo substituents. For instance, regioselective chlorination or bromination of anilines can be achieved using copper(II) halides in ionic liquids under mild conditions.

Nitration: Nitration of the aromatic ring introduces a nitro group (-NO₂), a versatile functional group that can be further reduced to an amino group or used as an electron-withdrawing group. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid.

| Reaction | Reagent(s) | Expected Major Product |

|---|---|---|

| Chlorination | CuCl₂ in ionic liquid | 5-Chloro-4-chloro-2-methoxyaniline |

| Bromination | CuBr₂ in ionic liquid | 5-Bromo-4-chloro-2-methoxyaniline |

| Nitration | HNO₃, H₂SO₄ | 4-Chloro-2-methoxy-5-nitroaniline |

The aniline nitrogen is a key site for derivatization, allowing for the construction of a wide variety of functional groups and heterocyclic systems.

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form amides. This transformation is often used to protect the amino group or to introduce a new pharmacophore.

N-Alkylation and N-Arylation: The nitrogen can also be alkylated or arylated to form secondary or tertiary amines, respectively. These reactions can be achieved through various methods, including reductive amination or transition metal-catalyzed cross-coupling reactions.

Heterocycle Formation: The aniline moiety is a crucial precursor for the synthesis of numerous nitrogen-containing heterocycles. For example, condensation with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems such as benzimidazoles.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Acylation | Acetyl chloride, pyridine (B92270) | N-(4-chloro-2-methoxyphenyl)acetamide |

| Benzimidazole Synthesis | Carboxylic acid, acid catalyst | 2-Substituted-5-chloro-7-methoxybenzimidazole |

Structure-Reactivity and Structure-Property Relationship Studies in Derivative Series

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) studies are crucial for understanding how modifications to a chemical structure influence its reactivity and physical or biological properties. For derivatives of 4-chloro-2-methoxyaniline, these studies often involve the systematic variation of substituents on the aromatic ring or at the aniline nitrogen.

Quantitative Structure-Activity Relationship (QSAR) models are often developed to correlate physicochemical properties of the derivatives with their observed activities. nih.govnih.govresearchgate.net Key descriptors in these models frequently include:

Lipophilicity (logP): The hydrophobicity of the molecule, which influences its solubility and ability to cross biological membranes.

Electronic Parameters (e.g., Hammett constants): These describe the electron-donating or electron-withdrawing nature of substituents, which can affect reaction rates and binding affinities.

Steric Parameters (e.g., Taft parameters): These quantify the size and shape of substituents, which can impact how a molecule fits into a binding site.

| Substituent (R) at C5 | Lipophilicity (logP) | Electronic Effect (σₚ) | Steric Effect (Es) | Potential Impact on Biological Activity |

|---|---|---|---|---|

| -H | Increase | Neutral | Small | Baseline activity |

| -Cl | Significant Increase | Electron-withdrawing | Small | May enhance membrane permeability |

| -NO₂ | Slight Increase | Strongly electron-withdrawing | Medium | Can act as a hydrogen bond acceptor |

| -CH₃ | Increase | Electron-donating | Medium | May improve binding through hydrophobic interactions |

| -OCH₃ | Slight Increase | Electron-donating | Medium | Can act as a hydrogen bond acceptor |

Exploration of Novel Molecular Architectures Incorporating the 4-Chloro-2-methoxyaniline Moiety

The 4-chloro-2-methoxyaniline scaffold has been incorporated into a variety of more complex molecular architectures, leading to the discovery of compounds with interesting properties. These often involve the construction of fused heterocyclic systems.

Benzimidazoles: As mentioned, the reaction of 4-chloro-2-methoxyaniline (or its corresponding diamine derivative) with aldehydes or carboxylic acids is a common route to substituted benzimidazoles. These structures are of significant interest in medicinal chemistry.

Phenothiazines: Phenothiazines are a class of tricyclic heterocyclic compounds that can be synthesized from diphenylamine (B1679370) derivatives. While direct synthesis from 4-chloro-2-methoxyaniline is not straightforward, its derivatives could potentially be used in multi-step syntheses to produce novel phenothiazine (B1677639) analogues.

Acridones: Acridones are another class of tricyclic compounds. Their synthesis often involves the cyclization of N-phenylanthranilic acids. Derivatives of 4-chloro-2-methoxyaniline could serve as the aniline component in the initial Ullmann condensation to form the N-phenylanthranilic acid precursor.

The incorporation of the 4-chloro-2-methoxyaniline unit into these larger, more rigid frameworks can significantly influence the resulting molecule's conformational properties and its ability to interact with biological targets.

Role As a Versatile Synthetic Intermediate in Specialized Organic Syntheses

Precursor in Pharmaceutical Intermediate Synthesis

The molecular structure of 4-chloro-2-methoxyaniline (B126167) is a key component in a range of biologically active molecules, making it a valuable precursor in the synthesis of pharmaceutical intermediates. chemimpex.comguidechem.com

4-Chloro-2-methoxyaniline hydrochloride serves as a crucial intermediate in the synthesis of antagonists for the CXC chemokine receptor 2 (CXCR2). scbt.comchemicalbook.com CXCR2 is a receptor that plays a role in inflammatory responses. The development of effective CXCR2 antagonists often requires the construction of a core molecular structure to which different chemical groups are attached to enhance the molecule's ability to bind to the receptor. In these synthetic pathways, 4-chloro-2-methoxyaniline is utilized to incorporate the 4-chloro-2-methoxyphenyl segment into the final antagonist molecule. This is often achieved through reactions such as acylation or condensation to form larger, heterocyclic systems that are central to the antagonist's structure.

Beyond its use in synthesizing CXCR2 antagonists and CD4-gp120 inhibitors, this compound is a versatile intermediate for a wide array of other biologically active scaffolds. chemimpex.comguidechem.com Its derivatives are explored in the synthesis of compounds for various potential therapeutic uses. chemimpex.com For instance, it is a precursor for creating substituted benzamides, ureas, and sulfonamides. These chemical structures are common in medicinal chemistry and are known to interact with biological targets. The aniline (B41778) component can be readily modified through diazotization to introduce other functional groups, which further broadens its synthetic applications and allows for the creation of diverse chemical libraries for drug discovery. nih.gov

Intermediate in Advanced Dye and Pigment Chemistry

The same chemical properties that make this compound a valuable asset in pharmaceutical synthesis also make it suitable for applications in the dye and pigment industry. chemimpex.comguidechem.com

4-Chloro-2-methoxyaniline is a key ingredient in the synthesis of various azo dyes. chemimpex.com The process typically starts with the diazotization of the aniline's amino group with nitrous acid to create a reactive diazonium salt. nih.govresearchgate.net This salt is then combined with a coupling agent, such as a phenol (B47542) or another aromatic amine, in an azo coupling reaction. nih.gov The resulting molecule contains the azo group (-N=N-), which is a chromophore that gives the compound its color. nih.gov The specific substituents on both the diazo component and the coupling agent determine the final color and other properties of the dye, such as its lightfastness. nih.gov The chloro and methoxy (B1213986) groups on the 4-chloro-2-methoxyaniline backbone help to fine-tune the dye's color by altering the electronic properties of the aromatic system. biosynth.com

In the field of advanced materials, this compound is used as a building block for creating new chromophores with specific optical properties, going beyond traditional azo dyes. Researchers have utilized this and similar anilines to construct more complex conjugated systems. These can include "push-pull" chromophores, where the methoxy group acts as an electron-donating group, and the rest of the system is attached to electron-withdrawing groups. Such molecules can exhibit interesting properties for applications in materials science and organic electronics. The well-defined structure of 4-chloro-2-methoxyaniline makes it a useful starting point for designing and synthesizing new functional dyes and pigments. researchgate.net

Data Tables

Table 1: Applications of this compound

| Field | Application | Role of this compound |

| Pharmaceutical Synthesis | CXCR2 Antagonists | Precursor for the 4-chloro-2-methoxyphenyl moiety. |

| CD4-gp120 Binding Inhibitors | Building block for the inhibitor's core structure. | |

| Other Biologically Active Scaffolds | Versatile intermediate for diverse chemical libraries. | |

| Dye and Pigment Chemistry | Azo Dyes and Colorants | Diazo component in azo coupling reactions. |

| Novel Chromophores | Building block for advanced conjugated systems. |

Application in Agrochemical Synthesis

This compound serves as a crucial building block in the synthesis of various agrochemicals. The presence of chloro, methoxy, and amine functional groups on the aniline ring provides multiple reactive sites for constructing more complex molecules with desired pesticidal activities. Its derivatives are integral to the development of modern crop protection agents.

Research has indicated that 4-Chloro-2-methoxyaniline itself possesses fungicidal properties, which may be attributed to its ability to interfere with the fungal cell membrane biosynth.com. This inherent bioactivity makes it a valuable precursor for creating novel fungicides. The general structure of chloro-containing aromatic amines is foundational in the synthesis of a range of pesticides. For instance, related chloroaniline structures are key intermediates in the production of widely used fungicides. A notable example is the synthesis of boscalid, a prominent fungicide, which relies on a key synthetic step involving a chloroaniline derivative google.compatsnap.com.

The synthesis of novel fungicides often involves complex multi-step processes where intermediates like this compound can be used to introduce specific structural motifs essential for biological efficacy. For example, in the creation of certain 1-aryl-3-oxypyrazole fungicides, aryl hydrazine (B178648) precursors are essential, which can be synthesized from corresponding anilines nih.gov. The compound's structure is also suitable for incorporation into herbicides. The development of picolinic acid herbicides, a significant class of auxin herbicides, involves the synthesis of complex heterocyclic structures where substituted anilines can be employed as starting materials nih.gov.

Table 1: Research Findings on Agrochemical Applications

| Agrochemical Class | Role of this compound | Example of Related Synthesis |

|---|---|---|

| Fungicides | Serves as a precursor for active ingredients. The compound itself exhibits fungicidal properties. biosynth.com | Used in the development of novel fungicides; related chloroanilines are key for synthesizing commercial fungicides like boscalid. google.compatsnap.com |

| Herbicides | Potential intermediate for synthesizing complex auxin herbicides. | Can be incorporated into the synthesis of picolinic acid-based herbicides. nih.gov |

Contribution to Fine Chemical Production

Beyond its role in agriculture, this compound is a versatile intermediate in the broader fine chemical industry, particularly in the manufacturing of colorants such as dyes and pigments chemimpex.com. The reactive amine group makes it an excellent candidate for diazotization and subsequent coupling reactions, which are fundamental processes in the synthesis of azo dyes chemimpex.com. Azo dyes are a large and important class of colorants used extensively in the textile and printing industries due to their vibrant colors and stability chemimpex.comepa.gov.

The compound's molecular structure allows for the creation of a diverse palette of colors. By reacting the diazonium salt derived from this compound with various coupling components, manufacturers can produce a wide range of specific shades. Its utility is not limited to dyes; related structures like 4-chloro-2,5-dimethoxyaniline (B1194742) are also valuable intermediates specifically for the preparation of high-performance pigments google.comgoogle.com.

The stability and reactivity of this compound make it a reliable choice for complex organic syntheses, enhancing the efficiency of manufacturing pathways for various specialized chemicals chemimpex.com.

Table 2: Applications in Fine Chemical Synthesis

| Industry | Product Class | Synthetic Role of this compound |

|---|---|---|

| Colorants | Azo Dyes | Key intermediate for producing a variety of azo dyes through diazotization and coupling reactions. chemimpex.com |

| Colorants | Pigments | Serves as a precursor for organic pigments. chemimpex.com Related chloro-dimethoxyaniline compounds are noted for pigment synthesis. google.comgoogle.com |

| Specialty Chemicals | Organic Intermediates | Acts as a versatile building block for creating other complex organic molecules. chemimpex.com |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Chloro-2-methoxyaniline |

| 4-Chloro-2-anisidine hydrochloride |

| Boscalid |

| 4-chloro-2,5-dimethoxyaniline |

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental in predicting the geometric and energetic properties of molecules. These methods provide insights into the stable arrangements of atoms and the interactions that govern molecular shape and stability.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost for studying molecular systems. conicet.gov.ar The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, combined with a basis set like 6-311+G**, is commonly employed for these calculations. researchgate.net

Geometry Optimization: This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized parameters include bond lengths, bond angles, and dihedral angles. For the analogous compound 5-chloro-ortho-methoxyaniline, DFT calculations have been used to predict these parameters, which show good agreement with experimental data for similar structures. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for the Analogous Compound 5-chloro-ortho-methoxyaniline (Calculated at B3LYP/6-311+G Level)**

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | 1.396 | C6-C1-C2 | 119.5 |

| C2-N8 | 1.411 | C1-C2-C3 | 120.2 |

| C1-O7 | 1.365 | C2-C3-C4 | 120.1 |

| C5-Cl12 | 1.743 | C4-C5-Cl12 | 119.3 |

| O7-C13 | 1.428 | C1-O7-C13 | 117.8 |

Data sourced from a study on the positional isomer, 5-chloro-ortho-methoxyaniline. researchgate.net

Vibrational Frequencies: After geometry optimization, the same theoretical level is used to calculate the harmonic vibrational frequencies. These frequencies correspond to the fundamental modes of vibration and can be correlated with experimental data from FT-IR and FT-Raman spectroscopy. globalresearchonline.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method. globalresearchonline.net The analysis of these frequencies allows for the detailed assignment of vibrational modes, such as stretching, bending, and torsional motions of the functional groups. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. nih.gov For a molecule like 4-Chloro-2-methoxyaniline (B126167), key rotations would occur around the C-NH2 and C-OCH3 bonds.

A potential energy surface (PES) scan is performed by systematically changing a specific dihedral angle (e.g., the C-C-O-C angle of the methoxy (B1213986) group) and calculating the energy at each step while allowing the rest of the molecule to relax. This process generates a one-dimensional PES that shows the energy barriers between different conformers. conicet.gov.ar This analysis helps identify the most stable conformer and understand the flexibility of the molecule. For substituted anilines, such studies can reveal the energetic cost of rotating the amino and other substituent groups, which is influenced by steric hindrance and electronic interactions. nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, particularly for the hydrochloride salt, intermolecular interactions play a crucial role in determining the crystal packing. The primary interactions for 4-Chloro-2-methoxyaniline hydrochloride would be hydrogen bonds. The ammonium (B1175870) group (-NH3+) is a strong hydrogen bond donor, while the chloride ion (Cl-) is an acceptor. Additional hydrogen bonds could form with the methoxy oxygen atom (N-H···O). researchgate.net

Computational studies can model these interactions in crystalline structures. By analyzing clusters of molecules, the strength and geometry of these hydrogen bonds can be quantified. nih.gov Techniques like Atoms in Molecules (AIM) analysis can be used to characterize the bond critical points associated with these interactions, confirming their presence and evaluating their relative strengths. nih.gov These networks are critical for understanding the stability and physical properties of the crystalline material.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net From the HOMO and LUMO energies, important global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), and electronegativity (χ). researchgate.net

Table 2: Calculated FMO Energies and Reactivity Descriptors for the Analogous Compound 5-chloro-ortho-methoxyaniline

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.54 |

| ELUMO | -0.93 |

| Energy Gap (ΔE) | 4.61 |

| Chemical Hardness (η) | 2.305 |

| Chemical Softness (S) | 0.434 |

| Electronegativity (χ) | 3.235 |

Data sourced from a study on the positional isomer, 5-chloro-ortho-methoxyaniline. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals. materialsciencejournal.orgwisc.edu It is particularly useful for analyzing charge delocalization and intramolecular interactions. This is achieved by studying the interactions between filled (donor) and vacant (acceptor) orbitals. materialsciencejournal.org

The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a more significant interaction and greater charge delocalization from the donor to the acceptor orbital. researchgate.net These interactions, often described as hyperconjugation, are crucial for molecular stability. For example, the interaction between a lone pair on the nitrogen or oxygen atoms and the antibonding orbitals (π*) of the benzene (B151609) ring indicates charge donation to the ring, which influences its reactivity. researchgate.net

Table 3: Selected Second-Order Perturbation Energies E(2) for the Analogous Compound 5-chloro-ortho-methoxyaniline

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N8 | π*(C1-C6) | 43.19 | n → π* |

| LP(1) N8 | π*(C2-C3) | 2.75 | n → π* |

| LP(2) O7 | π*(C1-C6) | 22.46 | n → π* |

| π(C1-C6) | π*(C2-C3) | 21.01 | π → π* |

| π(C4-C5) | π*(C1-C6) | 19.33 | π → π* |

LP denotes a lone pair. Data sourced from a study on the positional isomer, 5-chloro-ortho-methoxyaniline. researchgate.net

Spectroscopic Property Prediction and Experimental Validation

Computational spectroscopy is a powerful tool for interpreting and validating experimental spectra. DFT calculations can predict vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra with a high degree of accuracy.

Theoretical vibrational spectra are typically calculated using DFT methods, which can predict the frequencies and intensities of IR and Raman bands. These calculations are crucial for assigning the vibrational modes observed in experimental spectra. researchgate.netglobalresearchonline.net

A detailed vibrational analysis performed on the related compound 5-chloro-ortho-methoxyaniline (5COMA) using the B3LYP/6-311+G** level of theory demonstrates this approach. researchgate.net The calculated frequencies, after being scaled to correct for anharmonicity and basis set limitations, showed excellent agreement with the experimental FT-IR and FT-Raman spectra. researchgate.net Key vibrational modes such as N-H stretching of the amino group, C-H stretching of the aromatic ring and methoxy group, and C-Cl stretching were successfully assigned. researchgate.net For instance, the characteristic N-H stretching vibrations were predicted and observed in the 3500-3300 cm⁻¹ region, while the C-Cl stretching mode appeared at lower wavenumbers. researchgate.netorientjchem.org

Table 2: Selected Theoretical and Experimental Vibrational Frequencies for Isomer 5-chloro-ortho-methoxyaniline (cm⁻¹) researchgate.net This table presents data for a structural isomer to illustrate the correlation between calculated and observed spectroscopic data.

| Assignment | Theoretical (Scaled) FT-IR | Experimental FT-IR | Theoretical (Scaled) FT-Raman | Experimental FT-Raman |

|---|---|---|---|---|

| NH2 asym. stretch | 3496 | 3498 | 3495 | 3497 |

| NH2 sym. stretch | 3405 | 3408 | 3404 | 3406 |

| C-H stretch (ring) | 3079 | 3080 | 3078 | 3080 |

| CH3 asym. stretch | 2998 | 3000 | 2997 | 2999 |

| NH2 scissoring | 1621 | 1620 | 1621 | 1622 |

| C-O-C stretch | 1250 | 1252 | 1250 | 1251 |

| C-Cl stretch | 679 | 680 | 679 | 680 |

The prediction of NMR chemical shifts using computational methods, typically the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, is a valuable tool for structure elucidation. researchgate.netnih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra that can be directly compared with experimental data to confirm molecular structures.

For the isomer 5-chloro-ortho-methoxyaniline, ¹H and ¹³C NMR chemical shifts were calculated using the B3LYP/6-311G** method. researchgate.net The results indicated that the chemical shift of the carbon atom attached to the electron-withdrawing methoxy group was higher (more deshielded) than that of the carbon bonded to the amino group. researchgate.net This is attributed to the greater electronegativity and deshielding effect of the -OCH₃ group compared to the -NH₂ and -Cl groups. researchgate.net Similarly, the proton chemical shifts are influenced by the electronic environment created by the substituents. Such computational studies aid in the precise assignment of experimental NMR signals. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra of molecules. researchgate.netmdpi.com It provides information about vertical excitation energies, corresponding absorption wavelengths (λ_max), and oscillator strengths (f), which relate to the intensity of the absorption bands. scirp.orgresearchgate.net

A TD-DFT study on 5-chloro-ortho-methoxyaniline calculated the electronic transitions and predicted the UV-Vis absorption spectrum. researchgate.net The calculations typically reveal that the main absorption bands in such aniline (B41778) derivatives arise from π → π* transitions within the benzene ring. The positions of these absorption maxima are influenced by the substituents on the ring. The amino (-NH₂) and methoxy (-OCH₃) groups act as auxochromes, typically causing a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. researchgate.net The results from these calculations are then compared with experimental UV-Vis spectra to validate the theoretical model. researchgate.net

Table 3: Illustrative Calculated Electronic Transitions for Isomer 5-chloro-ortho-methoxyaniline researchgate.net This table presents calculated data for a structural isomer to demonstrate the output of TD-DFT calculations.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.45 | 278.6 | 0.031 | HOMO -> LUMO (π → π) |

| 5.30 | 233.9 | 0.145 | HOMO-1 -> LUMO (π → π) |

Thermochemical Properties and Reaction Energetics

Computational chemistry provides a powerful avenue for determining the thermochemical properties of molecules, such as their enthalpy of formation (Δ_fH°), entropy, and Gibbs free energy. These properties are essential for understanding the stability of a compound and the energetics of chemical reactions in which it participates. High-level quantum chemical methods can be employed to calculate these values, which can be challenging to measure experimentally, particularly for complex or reactive species.

The standard enthalpy of formation is a key thermodynamic quantity. It can be calculated computationally using various methods, including atomization energies or through the use of isodesmic reactions. Isodesmic reactions are hypothetical reactions where the number and type of chemical bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of systematic errors in the calculations, often leading to more accurate results. While specific computational studies on the enthalpy of formation for this compound were not found, the methodologies are well-established for various organic molecules, including chlorinated hydrocarbons. researchgate.net Such calculations would provide critical data for assessing the thermodynamic stability of the title compound.

Sophisticated Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the elucidation of the molecular structure of 4-Chloro-2-methoxyaniline (B126167) hydrochloride, with each technique offering unique information about the compound's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 4-Chloro-2-methoxyaniline by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

For the free base, 4-Chloro-2-methoxyaniline, ¹H NMR spectral data recorded in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals for the aromatic protons and the methoxy (B1213986) group. A multiplet observed around δ 6.78 ppm and a doublet at approximately δ 6.65 ppm correspond to the protons on the benzene (B151609) ring. A sharp singlet appearing at δ 3.86 ppm is indicative of the three equivalent protons of the methoxy (-OCH₃) group. The presence of the amine (-NH₂) protons is also confirmed, though their chemical shift can be variable.

The protonation of the amine group to form the hydrochloride salt results in shifts in the electronic environment of the nearby protons, which can be observed in the ¹H NMR spectrum. Similarly, ¹³C NMR spectroscopy provides distinct signals for each unique carbon atom in the molecule, including the methoxy carbon, the aromatic carbons, and those directly bonded to the chlorine, nitrogen, and oxygen atoms, further corroborating the compound's structure. beilstein-journals.org

Table 1: Representative ¹H NMR Data for 4-Chloro-2-methoxyaniline This table is interactive. Users can sort and filter data as needed.

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|

| Aromatic CH | ~6.78 | Multiplet | CDCl₃ |

| Aromatic CH | ~6.65 | Doublet | CDCl₃ |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 4-Chloro-2-methoxyaniline, the free base has a molecular weight of approximately 157.60 g/mol . scbt.comncats.io In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to this weight. The presence of a chlorine atom is typically indicated by a characteristic isotopic pattern, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are also employed, particularly for analyzing complex mixtures or for high-throughput analysis. bldpharm.com These methods first separate the compound from a mixture before it is introduced into the mass spectrometer, providing both retention time and mass spectral data for enhanced identification. For the hydrochloride salt, with a molecular weight of about 194.06 g/mol , MS techniques would typically detect the cationic form (4-chloro-2-methoxyanilinium ion) after the loss of the chloride counter-ion.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and molecular vibrations within 4-Chloro-2-methoxyaniline hydrochloride. nih.govresearchgate.net

The FT-IR spectrum is characterized by absorption bands corresponding to specific vibrational modes. Key expected absorptions include:

N-H stretching: In the hydrochloride salt, the ammonium (B1175870) group (-NH₃⁺) will exhibit broad stretching vibrations in the region of 2800-3200 cm⁻¹. For the free amine, these bands typically appear between 3300 and 3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methoxy C-H stretching appears in the 2850-2960 cm⁻¹ region.

C=C stretching: Aromatic ring stretching vibrations typically produce a series of bands in the 1450-1600 cm⁻¹ range.

C-O stretching: The aryl-alkyl ether linkage gives rise to a strong C-O stretching band, usually found between 1200 and 1275 cm⁻¹.

C-N stretching: This vibration is expected in the 1250-1360 cm⁻¹ region.

C-Cl stretching: A characteristic band for the C-Cl bond is generally observed in the 600-800 cm⁻¹ range. researchgate.net

FT-Raman spectroscopy provides complementary information. While N-H and O-H stretching bands are often weak in Raman spectra, the aromatic ring and C-Cl vibrations typically show strong signals. The combination of both FT-IR and FT-Raman allows for a more complete assignment of the vibrational modes of the molecule. indexcopernicus.com

Table 2: Expected Key Vibrational Modes for 4-Chloro-2-methoxyaniline Moiety This table is interactive. Users can sort and filter data as needed.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Ammonium Salt) | 2800 - 3200 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, FT-Raman |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | FT-IR |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic UV absorption bands due to π → π* transitions within the benzene ring.

The substitution pattern on the benzene ring, including the chloro, methoxy, and anilinium groups, influences the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. Typically, substituted anilines show strong absorption bands in the UV region. A study on o-methoxyaniline-terminated azo dyes demonstrated that electron density on the aromatic rings affects the maximum absorption wavelengths. researchgate.net The UV-Vis spectrum serves as a useful tool for quantitative analysis and for monitoring reactions involving this chromophore.

Solid-State Characterization

Understanding the three-dimensional arrangement of molecules in the solid state is crucial, and this is achieved through X-ray diffraction techniques.

For instance, the crystal structure of 4-methoxyanilinium (B12549976) chloride reveals key structural features that would be anticipated in the title compound. researchgate.net The analysis typically provides:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the molecular geometry. For example, in anilinium chloride, the C-N bond length is noted to be around 1.474 Å. wikipedia.org

This technique provides unambiguous proof of the molecular structure and offers insights into the intermolecular forces that govern the solid-state properties of the material. researchgate.net

Chromatographic Techniques for Purity Assessment and Isomeric Analysis

Chromatographic techniques are indispensable in the analytical chemistry of pharmaceutical intermediates and fine chemicals for determining purity, identifying impurities, and resolving isomers. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful methodologies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the analysis of aniline (B41778) derivatives. This method allows for the separation of the main compound from its potential impurities, including starting materials, by-products from the synthesis, and degradation products.

The separation is typically achieved on a non-polar stationary phase, such as a C18 (octadecylsilane) column, with a polar mobile phase. A common mobile phase composition for analyzing similar compounds, such as 4-chloro-2-methylaniline, involves a mixture of acetonitrile (B52724) and water. To ensure good peak shape and resolution for the basic aniline compound, an acid modifier like phosphoric acid or formic acid is often added to the mobile phase. The use of formic acid is particularly advantageous when the HPLC system is coupled to a mass spectrometer for peak identification.

The following interactive table outlines a typical set of HPLC conditions that can be adapted for the analysis of this compound, based on methods for structurally related chloroanilines and methoxyanilines.

Interactive Data Table: Representative HPLC Parameters for Analysis of this compound

| Parameter | Value | Description |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column offering good resolution. |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) | A typical mobile phase for aniline derivatives. The ratio can be optimized. |

| Gradient | Isocratic or Gradient | An isocratic elution is simpler, while a gradient may be needed for complex samples. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 240 nm | Wavelength selected based on the UV absorbance of the aniline chromophore. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a highly sensitive and selective technique used for the analysis of volatile compounds. For the analysis of this compound, the compound would typically be analyzed as the free base, 4-Chloro-2-methoxyaniline, which is more volatile. This is often achieved by neutralizing the sample or by the high temperature of the GC injection port, which can lead to the in-situ dissociation of the hydrochloride salt.

GC-MS is particularly valuable for identifying and quantifying volatile impurities and for resolving isomers that may be difficult to separate by other techniques. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound that allows for its identification.

The separation of chloroaniline isomers can be challenging due to their similar physical properties. However, the use of high-resolution capillary columns and careful optimization of the temperature program can often achieve the desired separation.

The following interactive table presents typical GC-MS parameters that could be employed for the analysis of 4-Chloro-2-methoxyaniline.

Interactive Data Table: Illustrative GC-MS Parameters for Analysis of 4-Chloro-2-methoxyaniline

| Parameter | Value | Description |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A common, non-polar column suitable for a wide range of analytes. |

| Carrier Gas | Helium | An inert carrier gas used to transport the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) | A temperature gradient to separate compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole | A common type of mass analyzer used in GC-MS systems. |

| Scan Range | 40-400 m/z | A typical mass range to detect the molecular ion and key fragments of the analyte. |

Thermal Analysis for Decomposition Behavior (e.g., Thermogravimetry–Differential Thermal Analysis (TG-DTA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are crucial for characterizing the thermal stability and decomposition behavior of materials. For a hydrochloride salt like this compound, these methods provide information on melting point, decomposition onset temperature, and the nature of the decomposition process.

Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature. When analyzing this compound, a TG curve would likely show an initial stable region with no mass loss, followed by one or more steps of mass loss corresponding to the decomposition of the compound. The decomposition of aniline hydrochlorides often involves the loss of hydrogen chloride followed by the decomposition of the aniline derivative itself. The temperature at which mass loss begins is a key indicator of the compound's thermal stability.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. Both techniques can detect thermal events such as melting, crystallization, and decomposition. A DSC or DTA curve for this compound would be expected to show an endothermic peak corresponding to its melting point. This would likely be followed by exothermic peaks associated with the decomposition of the molecule.